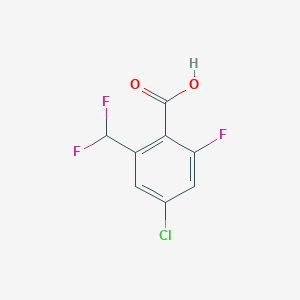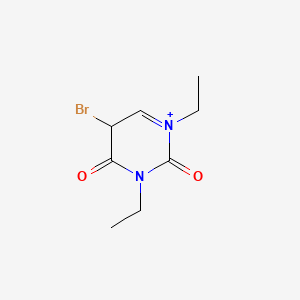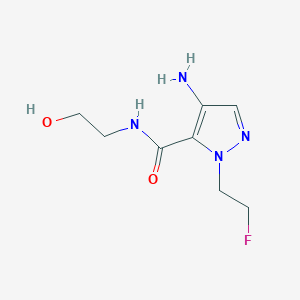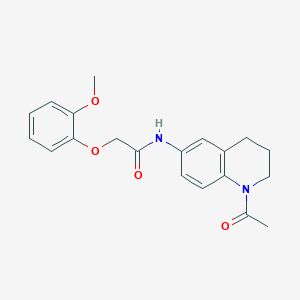
1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound could potentially involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Antimicrobial and Chemotherapeutic Applications
Research has identified novel azaimidoxy compounds with potential antimicrobial and chemotherapeutic properties, synthesized through diazotization reactions followed by coupling with hydroxy-isoindole or hydroxypyrrolidine. These compounds, while not exactly matching the queried chemical structure, show promise as chemotherapeutic agents due to their structural features and antimicrobial activities (Jain, Nagda, & Talesara, 2006).
Novel Coordination Compounds and Reactivity
A study on rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives, including discussions on their synthesis and characterization, offers insights into their unique reactivity and potential applications. Although the focus is on rhenium complexes, the methodologies and structural considerations could be relevant for exploring the coordination chemistry of similarly structured compounds (Habarurema et al., 2019).
Antidepressant and Nootropic Agents
Synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have demonstrated potential antidepressant and nootropic activities. The structural modification and bioactivity evaluation of these compounds underscore the importance of the azetidinone skeleton for developing central nervous system (CNS) active agents, which could provide a basis for further research into similar structures (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Anticonvulsant Properties
The development of N-Mannich bases derived from pyrrolidine-2,5-diones, including those with chlorophenyl substitutions, has highlighted their significant anticonvulsant properties. This research not only provides insights into the synthesis of these compounds but also offers a comprehensive evaluation of their in vivo anticonvulsant activities, suggesting a potential therapeutic application for epilepsy and related disorders (Kamiński, Obniska, Chlebek, Wiklik, & Rzepka, 2013).
Antibacterial Agents
The synthesis of novel antibacterial agents, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, through the Baker-Venkatraman transformation, demonstrates the ongoing exploration of new therapeutic compounds. Evaluations of their antibacterial efficacy highlight the potential of these compounds to combat both gram-negative and gram-positive bacteria, indicating the relevance of structural features akin to the queried chemical for antimicrobial research (Sheikh, Ingle, & Juneja, 2009).
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to changes in the function of these channels .
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium and l-type calcium channels suggests that it may affect the signaling pathways associated with these channels .
Pharmacokinetics
Similar compounds are reported to have good adme/tox results for drug candidates .
Result of Action
Similar compounds have shown beneficial effects in acute models of epilepsy and neuropathic pain management .
Action Environment
The structure of the compound suggests that it may be stable under a variety of conditions.
生化学分析
Biochemical Properties
The compound 1-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring positively affects the biological activity .
Cellular Effects
The exact cellular effects of this compound are not fully understood due to the limited available research. Compounds with similar structures have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action for this compound is not yet fully understood. It is suggested that the compound may interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
特性
IUPAC Name |
1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-15(21)6-7-16(19)22/h1-3,8,13H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNDYQGHXHSQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-ethyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2703667.png)

![1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole](/img/structure/B2703671.png)


![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2703676.png)
![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)

![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)

